molecular formula C7H10O2 B1597417 Acetic acid, cyclopent-2-en-1-yl ester CAS No. 20657-21-0

Acetic acid, cyclopent-2-en-1-yl ester

Cat. No. B1597417
CAS RN: 20657-21-0
M. Wt: 126.15 g/mol
InChI Key: JMTLGVPTXJYPBX-UHFFFAOYSA-N
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Description

“Acetic acid, cyclopent-2-en-1-yl ester” is a chemical compound with the molecular formula C7H10O2 . It has a molecular weight of 126.1531 .


Molecular Structure Analysis

The IUPAC Standard InChI for “Acetic acid, cyclopent-2-en-1-yl ester” is InChI=1S/C7H10O2/c1-6(8)9-7-4-2-3-5-7/h2,4,7H,3,5H2,1H3 . The IUPAC Standard InChIKey is JMTLGVPTXJYPBX-UHFFFAOYSA-N .


Chemical Reactions Analysis

Esters, including “Acetic acid, cyclopent-2-en-1-yl ester”, can undergo a variety of reactions. One such reaction is hydrolysis, where the ester is split with water into a carboxylic acid and an alcohol . This reaction can be catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetic acid, cyclopent-2-en-1-yl ester” include a molecular weight of 126.1531 . Unfortunately, specific details such as melting point, boiling point, and solubility were not available in the search results.

Safety And Hazards

While specific safety and hazard information for “Acetic acid, cyclopent-2-en-1-yl ester” was not found, it’s important to handle all chemical compounds with care. For example, a related compound, 2-Cyclopenten-1-acetic acid, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

cyclopent-2-en-1-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-6(8)9-7-4-2-3-5-7/h2,4,7H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTLGVPTXJYPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942859
Record name Cyclopent-2-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, cyclopent-2-en-1-yl ester

CAS RN

20657-21-0
Record name Acetic acid, cyclopent-2-en-1-yl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020657210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopent-2-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetoxylation of cycloheptene A 500 ml three-neck flask is charged with 15 g of cycloheptene (0.15 moles), 150 g of acetic acid, 0.77 g of benzoquinone (7 mmoles), 1 g of charcoal and 80 mg of palladium acetate (0.35 mmoles). The temperature is taken to 50°, then 8 g (0.17 moles) of 70% by weight hydrogen peroxide are introduced in 8 h, and the reaction is allowed to proceed for a further 2 h while maintaining the temperature at 50°. The acetic acid is then distilled (35°, 20×102Pa). The residue is distilled under vacuum (75°-80°, 15×102Pa) to provide cyclopent-2-en-1-yl acetate (14 g, yield 62%). cyclopent-2-en-1-yl acetate
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15 g
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1 g
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150 g
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80 mg
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0.77 g
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catalyst
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Synthesis routes and methods II

Procedure details

Acetoxylation du cyclopentene A 500 ml three-neck flask is charged with 15 g of cyclopentene (0.22 moles), 150 g of acetic acid, 0.77 g of benzoquinone (7 mmoles) and 80 mg of palladium acetate (0.35 mmoles). The temperature is taken to 50°, then 12 g (0.25 moles) of 70% by weight hydrogen peroxide are introduced in 8 h, and the reaction is allowed to proceed for a further 2 h while maintaining the temperature at 50°. The acetic acid is then distilled (35°, 20×102Pa). The residue is distilled under vacuum (56°-60°, 15×102Pa) to provide cyclopent-2-en-1-yl acetate (13 g, yield 60%). cyclopent-2-en-1-yl acetate
Quantity
0 (± 1) mol
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reactant
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15 g
Type
reactant
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150 g
Type
reactant
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80 mg
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catalyst
Reaction Step One
Quantity
0.77 g
Type
catalyst
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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